methyl 4-bromo-2-methoxy-3-methylbenzoate
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Overview
Description
Methyl 4-bromo-2-methoxy-3-methylbenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid and features a bromine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-methoxy-3-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-methoxy-3-methylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-methoxy-3-methylbenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Products such as 4-azido-2-methoxy-3-methylbenzoate or 4-thiocyanato-2-methoxy-3-methylbenzoate.
Oxidation: 4-bromo-2-methoxy-3-methylbenzoic acid.
Reduction: 4-bromo-2-methoxy-3-methylbenzyl alcohol.
Scientific Research Applications
Methyl 4-bromo-2-methoxy-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceutical compounds due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-bromo-2-methoxy-3-methylbenzoate exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy group is converted to a carboxylic acid through the transfer of electrons. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Methyl 4-bromo-2-methoxy-3-methylbenzoate can be compared with other similar compounds, such as:
Methyl 4-bromo-3-methylbenzoate: Lacks the methoxy group, leading to different reactivity and applications.
Methyl 4-bromo-2-methoxybenzoate: Lacks the methyl group, affecting its chemical properties and uses.
Methyl 4-bromo-2-methylbenzoate: Lacks the methoxy group, resulting in different reactivity patterns.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Properties
IUPAC Name |
methyl 4-bromo-2-methoxy-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-8(11)5-4-7(9(6)13-2)10(12)14-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOROMRYHDGJDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427413-96-4 |
Source
|
Record name | methyl 4-bromo-2-methoxy-3-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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